N-(2-chlorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure It is composed of a pyridine ring substituted with a chlorophenyl group and an oxan-4-yl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution with Chlorophenyl Group:
Attachment of Oxan-4-yl Methoxy Group: This step involves the reaction of the pyridine derivative with oxan-4-yl methanol under suitable conditions to form the desired ether linkage.
Formation of Carboxamide: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents such as amines and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chlorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound shares structural similarities and is known for its high affinity for dopamine receptors.
Imidazo[1,2-a]pyridines: These compounds are valuable in organic synthesis and pharmaceutical chemistry due to their heterocyclic scaffold.
Uniqueness
N-(2-chlorophenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and oxan-4-yl methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-3-1-2-4-16(15)21-18(22)14-5-6-17(20-11-14)24-12-13-7-9-23-10-8-13/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIFWCHNEHDUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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